molecular formula C21H17NO2S B5138472 5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one

5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No. B5138472
M. Wt: 347.4 g/mol
InChI Key: IZLYASYLHLWVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one have been studied in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, this compound has been shown to affect various signaling pathways and enzymes involved in cell growth and division. In animal studies, this compound has been shown to have activity against tumors and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one in lab experiments is its potential activity as an anti-cancer agent. Additionally, this compound has potential use as a fluorescent probe for imaging studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one. One direction is the further investigation of its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes. Finally, there is potential for the development of new imaging techniques using this compound as a fluorescent probe.

Synthesis Methods

The synthesis of 5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one has been achieved through various methods, including the reaction of 2-aminophenol with 2-bromo-1-phenylethanone followed by cyclization with sulfur and oxygen. Another method involves the reaction of 2-bromo-1-phenylethanone with 2-aminothiophenol followed by cyclization with oxygen and sulfur. These methods have been optimized to increase yield and purity of the compound.

Scientific Research Applications

5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have activity as a potential anti-cancer agent, as well as activity against other diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging studies.

properties

IUPAC Name

5,6-diphenyl-2-propylthieno[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S/c1-2-9-16-22-20-18(21(23)24-16)17(14-10-5-3-6-11-14)19(25-20)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLYASYLHLWVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.